Ostricacin-1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
LFCRKGTCHFGGCPAHLVKVGSCFGFRACCKWPWDV |
Origin of Product |
United States |
Discovery and Isolation of Ostricacin 1
Initial Identification from Ostrich Biological Samples
The journey to understanding Ostricacin-1 began with its initial detection in specific biological tissues of the ostrich (Struthio camelus).
This compound was first identified and has been successfully purified from the leukocytes of ostriches. researchgate.net Leukocytes, which are a key component of the immune system, were identified as a rich source of this antimicrobial peptide. The process begins with the collection of fresh ostrich blood, from which the leukocytes are separated from other blood components like plasma and red blood cells through centrifugation. researchgate.net The intracellular granules within these leukocytes are then specifically targeted for extraction. researchgate.net
The initial detection of this compound from the leukocyte extract involved a combination of techniques designed to separate peptides based on their physical and chemical properties. An initial extraction of intracellular granules from the leukocytes is performed using ice-cold 10% (v/v) acetic acid. researchgate.net The resulting supernatant, containing a mixture of peptides and other molecules, is then concentrated by freeze-drying. researchgate.net
Following this, gel filtration chromatography was employed as an early step in the detection and separation process. researchgate.net The freeze-dried extract was redissolved and loaded onto a Biogel P60 column. researchgate.net This technique separates molecules based on their size, allowing for the initial fractionation of the leukocyte extract and the enrichment of peptides within the molecular weight range of this compound. researchgate.net
Purification Techniques for this compound
Following its initial detection, a series of sophisticated purification techniques are employed to isolate this compound from the complex mixture of molecules present in the initial extract.
While the primary literature on this compound purification details gel filtration as an initial step, cation exchange chromatography (CIEX) is a widely used and effective method for peptide enrichment in similar purification schemes. bio-works.comphenomenex.com CIEX separates molecules based on their net positive charge at a specific pH. phenomenex.comwashington.edu Peptides, which are often cationic, bind to the negatively charged stationary phase of the chromatography column. washington.edunestgrp.com Impurities that are neutral or negatively charged pass through the column, leading to a significant enrichment of the target peptide. The bound peptides can then be eluted by increasing the salt concentration or the pH of the buffer. phenomenex.com This step is crucial for reducing the complexity of the sample before the final high-resolution purification. bio-works.com
The final step in the isolation of pure this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.net Fractions collected from the initial chromatography steps are subjected to RP-HPLC. researchgate.net This technique separates peptides based on their hydrophobicity.
In the purification of this compound, a Jupiter C-18 column was used with a linear gradient of acetonitrile (B52724) containing 0.01% trifluoroacetic acid (TFA). researchgate.net The peptides are monitored by detecting their absorbance at 230 nm. researchgate.net This high-resolution technique allows for the separation of this compound from other closely related peptides and contaminants, resulting in a highly purified sample. researchgate.net The use of HPLC is a pivotal component in obtaining pure compounds for further characterization and study. nih.govnih.govmdpi.com
The optimization of purification protocols is essential to maximize the yield and purity of the target peptide. This can involve adjusting various parameters in each chromatography step. For instance, in cation exchange chromatography, the pH and ionic strength of the buffers used for loading and elution can be fine-tuned to achieve the best separation. sartorius.hr Similarly, in RP-HPLC, the gradient of the organic solvent (e.g., acetonitrile) can be optimized to improve the resolution between the target peptide and any remaining impurities. nih.gov The goal of optimization is to develop a reproducible and efficient purification process. nih.govresearchgate.net
Table 1: Summary of Purification Steps for this compound
| Purification Step | Technique | Purpose | Key Parameters |
|---|---|---|---|
| Initial Extraction | Acid Extraction | Extraction of peptides from leukocyte granules | 10% (v/v) acetic acid |
| Initial Separation | Gel Filtration Chromatography | Size-based separation of peptides | Biogel P60 column, 5% (v/v) acetic acid elution |
| Peptide Enrichment | Cation Exchange Chromatography | Charge-based enrichment of cationic peptides | Separation based on net positive charge |
| Final Isolation | Reverse-Phase HPLC (RP-HPLC) | High-resolution purification based on hydrophobicity | Jupiter C-18 column, acetonitrile gradient with 0.01% TFA |
Structural Characterization of Ostricacin 1
Primary Sequence Determination of Ostricacin-1
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Number of Amino Acids | 36 cambridge.orgresearchgate.net |
| Molecular Mass (Da) | 4011 cambridge.orgresearchgate.net |
Disulfide Bond Configuration and Its Role in this compound Structure
A defining structural feature of this compound is the presence of three intramolecular disulfide bonds, formed by its six cysteine residues. researchgate.net This is a hallmark of the defensin (B1577277) family of peptides. cambridge.org In β-defensins, the disulfide pairing typically follows a Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6 pattern. cambridge.org For this compound, the specific disulfide connectivity is noted by similarity to be between Cys3 and Cys29, Cys8 and Cys23, and Cys13 and Cys30. uniprot.org These covalent cross-links are crucial for maintaining the peptide's three-dimensional structure, which is essential for its biological activity and stability. The rigid conformation imposed by the disulfide bridges is a key factor in the peptide's ability to resist degradation and interact effectively with microbial targets. rapidnovor.com
Comparative Structural Analysis with Other Avian and Mammalian β-Defensins
When compared with other β-defensins from both avian and mammalian species, this compound exhibits significant homology, particularly in its primary sequence. researchgate.net A key finding from comparative sequence analyses is the conservation of eight specific residues among various β-defensins, including the six cysteines and two glycines, which are considered a 'β-defensin core motif'. nih.gov This shared motif suggests a common evolutionary origin for β-defensins, predating the divergence of avian and mammalian lineages. nih.gov
For instance, this compound shares 82% homology with the turkey heterophil antimicrobial peptide 2 (THP2). researchgate.net Like other avian β-defensins, such as gallinacins from chickens and THPs from turkeys, this compound is part of the host's first line of defense against pathogens. cambridge.org While all β-defensins share a conserved structural fold characterized by a triple-stranded β-sheet, variations in the amino acid sequence outside of the conserved cysteine framework contribute to the specific antimicrobial spectrum and potency of each peptide. mdpi.com
Table 2: Conserved Residues in the β-Defensin Family
| Conserved Residue | Number |
|---|---|
| Cysteines | 6 nih.gov |
Structural Determinants of this compound Activity
The antimicrobial activity of this compound is intrinsically linked to its molecular structure. The peptide's cationic nature, resulting from its positively charged amino acid residues, facilitates its initial electrostatic attraction to the negatively charged components of microbial cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria. oup.com
Following this initial binding, the specific three-dimensional shape, stabilized by the disulfide bonds, allows the peptide to disrupt the microbial membrane. oup.com Studies have shown that this compound can permeabilize both the outer and inner membranes of bacteria like E. coli. oup.com However, its membrane-disrupting activity is considered weaker than some other antimicrobial peptides, suggesting that its mechanism of action may not be solely based on membrane lysis. oup.com It has been proposed that after penetrating the cell membrane, this compound can interact with intracellular targets, such as DNA, and inhibit essential cellular processes like protein and nucleic acid synthesis. nih.gov This dual-action mechanism, involving both membrane disruption and intracellular targeting, contributes to its effectiveness against a range of bacteria.
Computational Modeling and Prediction of this compound Conformation
Computational modeling techniques, such as homology modeling and molecular dynamics simulations, can provide valuable insights into the three-dimensional structure of this compound and its interactions with microbial membranes. nih.gov By using the known structures of other β-defensins as templates, it is possible to generate a predictive model of this compound's conformation. The AlphaFold database, for example, provides a predicted 3D structure for this compound (accession number P85113). uniprot.org
These models can help to visualize the spatial arrangement of the amino acid residues and the disulfide bridges, reinforcing the understanding of how the peptide's structure relates to its function. nih.gov For instance, modeling can illustrate how the cationic residues are distributed on the peptide's surface to optimize interactions with bacterial membranes. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of this compound in a simulated biological environment, offering a deeper understanding of its membrane insertion and disruption mechanisms. nih.gov
Molecular Mechanisms of Ostricacin 1 Antimicrobial Activity
Interaction with Microbial Cellular Components
The initial stages of Ostricacin-1's antimicrobial action involve its interaction with the bacterial cell envelope. This process is critical for overcoming the protective outer layers of Gram-negative bacteria and gaining access to the vulnerable cytoplasmic membrane and intracellular targets.
Binding Affinity to Lipopolysaccharides (LPS) in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria is characterized by the presence of lipopolysaccharides (LPS), which create a negatively charged surface. frontiersin.orgnih.gov Cationic antimicrobial peptides, like this compound, are electrostatically attracted to this anionic surface, initiating the binding process. oup.comfrontiersin.org
| Peptide | Relative Affinity for LPS | Reference |
| SMAP-29 | High | oup.com |
| This compound (Osp-1) | Low | oup.com |
| Ostricacin-2 (Osp-2) | Low | oup.com |
| HNP-1 | Low | oup.com |
Effects on Outer Membrane Integrity
Following the initial binding to LPS, the next critical step in the antimicrobial process is the disruption of the outer membrane's integrity. oup.comresearchgate.net This permeabilization allows the peptide to traverse this barrier and access the periplasmic space and the inner cytoplasmic membrane. oup.comnih.gov
Studies utilizing the fluorescent probe N-phenyl-1-naphthylamine (NPN) have shown that this compound is capable of permeabilizing the outer membrane of Gram-negative bacteria like Escherichia coli. oup.comoup.com The uptake of NPN, which fluoresces in the hydrophobic environment of a damaged membrane, indicates a disruption of the outer membrane barrier. nih.gov The rate of NPN uptake in the presence of this compound, while slower than that induced by the highly potent SMAP-29, is indicative of its ability to compromise the outer membrane. oup.comoup.com Interestingly, Ostricacin-2 (Osp-2), another ostrich β-defensin, showed slightly higher fluorescence intensity than this compound in these assays, suggesting a marginally better capacity for outer membrane permeabilization. oup.com In contrast, HNP-1 showed no significant ability to permeabilize the outer membrane at the concentrations tested. oup.comoup.com
Impact on Cytoplasmic Membrane Permeability and Disruption
Once across the outer membrane, this compound targets the cytoplasmic membrane, a vital barrier that maintains cellular homeostasis. nih.govsavemyexams.comlibretexts.org Disruption of this membrane leads to the leakage of intracellular contents and ultimately, cell death. nih.gov
Fluorescence assays have demonstrated that this compound can disrupt the integrity of the cytoplasmic membrane. oup.comoup.com However, its permeabilizing ability is weaker than that of SMAP-29 but stronger than HNP-1. oup.comoup.com Even at concentrations higher than its minimum inhibitory concentration (MIC), this compound does not cause complete disruption of the bacterial membrane. oup.comoup.com This suggests that while membrane disruption contributes to its antimicrobial effect, it is likely not the sole mechanism of cell killing. oup.comoup.com The partial disruption of the cytoplasmic membrane may be sufficient to allow the peptide to enter the cytoplasm and interact with intracellular targets. oup.comoup.com
Intracellular Biological Target Engagement
Beyond its effects on the cell envelope, this compound exerts its antimicrobial action by engaging with critical intracellular targets, thereby disrupting fundamental cellular processes. oup.comoup.comresearchgate.net This dual-action mechanism, targeting both the membrane and internal components, enhances its efficacy as an antimicrobial agent. nih.gov
Inhibition of DNA Synthesis and Replication by this compound
A key aspect of this compound's intracellular activity is its ability to interact with bacterial DNA, thereby inhibiting its synthesis and replication. oup.comoup.comresearchgate.net This is a common mechanism for many antimicrobial peptides that can translocate across the cell membrane. uobabylon.edu.iqpatsnap.com
DNA gel electrophoresis assays have provided direct evidence of the interaction between this compound and bacterial DNA. oup.com These experiments have shown that this compound can bind to DNA fragments. oup.com At a DNA to peptide ratio of 1:1, this compound was observed to bind to smaller DNA fragments (<4.8 kbp), and at a ratio of 1:4, all DNA fragments were bound by the peptide, indicating a strong interaction. oup.com This binding of this compound to DNA is proposed to inhibit crucial processes such as DNA replication and transcription, which are essential for bacterial survival and proliferation. oup.comoup.com It is hypothesized that the partial disruption of the cytoplasmic membrane by this compound facilitates its entry into the cytoplasm, where it can then access and bind to bacterial DNA. oup.comoup.com
| DNA:Peptide Ratio | Observation for this compound | Reference |
| 1:1 | Binding to small DNA fragments (<4.8 kbp) | oup.com |
| 1:4 | All DNA fragments bound | oup.com |
Disruption of Protein Biosynthesis Pathways
In addition to inhibiting DNA synthesis, it is proposed that the interaction of this compound with intracellular components likely leads to the inhibition of protein synthesis. oup.comoup.com The disruption of protein biosynthesis is a potent antimicrobial strategy, as it halts the production of essential enzymes and structural proteins necessary for cell function. sigmaaldrich.comaging-us.com
Modulatory Effects on Bacterial Enzymatic Activities
This compound, an antimicrobial peptide, is understood to influence bacterial viability by inhibiting essential enzymatic activities. oup.comoup.com This inhibition is a key aspect of its antimicrobial mechanism, contributing to a bacteriostatic effect where bacterial growth and reproduction are halted. oup.comwikipedia.org The interaction between this compound and bacterial components likely leads to the inhibition of enzymes crucial for the synthesis of DNA, RNA, and proteins. oup.comoup.com This disruption of fundamental cellular processes ultimately hinders bacterial proliferation. oup.com
Enzyme inhibitors can be broadly categorized as reversible or irreversible. interesjournals.orglibretexts.org Reversible inhibitors, in turn, can be competitive, binding to the active site, or non-competitive, binding to an allosteric site. bioninja.com.aulibretexts.org The precise nature of this compound's inhibitory effect on specific bacterial enzymes has not been fully elucidated.
Table 1: Proposed Modulatory Effects of this compound on Bacterial Processes
| Process Affected | Proposed Mechanism of Action | Outcome |
| DNA Synthesis | Interference with enzymatic activity related to replication. mdpi.com | Inhibition of bacterial growth. oup.com |
| RNA Synthesis | Interference with enzymatic activity related to transcription. oup.com | Inhibition of bacterial growth. oup.com |
| Protein Synthesis | Interference with enzymatic activity related to translation. oup.com | Inhibition of bacterial growth. oup.com |
Non-Membrane Disruptive Intracellular Translocation Mechanisms of this compound
While many antimicrobial peptides function by disrupting the bacterial membrane, this compound can also translocate across the bacterial cell envelope to act on intracellular targets without causing significant membrane damage. oup.comoup.commdpi.com This suggests a more complex mechanism than simple membrane lysis. ubc.ca
Studies have shown that even at concentrations higher than its minimum inhibitory concentration (MIC), this compound does not fully disrupt the bacterial membrane. oup.com This finding supports the hypothesis that its primary mode of action involves entering the cell and interfering with internal processes. oup.comoup.com It is proposed that this compound might transit across the cytoplasmic membrane with minimal disruption, especially at concentrations around its minimal effective dose. oup.com
The exact mechanisms for this translocation are still under investigation, but it is a characteristic shared with other non-lytic antimicrobial peptides. nih.govresearchgate.net These peptides often utilize specific transport systems or create transient pores to gain entry into the cytoplasm. mdpi.com Once inside, they can interact with various intracellular components, such as DNA, RNA, and proteins, leading to the inhibition of essential cellular functions and ultimately, a bacteriostatic effect. oup.comoup.comcabidigitallibrary.org
Mechanisms Against Diverse Microbial Pathogens
This compound has demonstrated effectiveness against a range of both Gram-negative and Gram-positive bacteria. cambridge.org Its broad-spectrum activity is a significant characteristic of this antimicrobial peptide.
Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Acinetobacter baumannii)
This compound exhibits notable activity against Gram-negative bacteria such as Escherichia coli and has been studied in the context of pathogens like Acinetobacter baumannii. mdpi.comuniprot.org Its mechanism against Gram-negative bacteria involves an initial interaction with the outer membrane, followed by translocation to intracellular targets. oup.com
Research has demonstrated the efficacy of this compound against various strains of E. coli, including pathogenic strains like E. coli O157:H7 and O111. uniprot.orgnih.gov The antimicrobial activity is influenced by the presence of cations, with divalent cations having a more significant antagonistic effect. nih.gov
While specific studies on this compound against Acinetobacter baumannii are limited, the mechanisms of other antimicrobial peptides against this pathogen often involve membrane disruption or translocation to inhibit intracellular processes. mdpi.comnih.govfrontiersin.org Given this compound's known ability to target intracellular components, a similar mechanism is plausible against A. baumannii. mdpi.com
Table 2: Documented Efficacy of this compound Against Gram-Negative Bacteria
| Bacterial Strain | Measurement | Value |
| Escherichia coli O157:H7 | MIC | 0.96 µg/ml uniprot.org |
| Escherichia coli O111 | MIC | 6.7 µg/ml uniprot.org |
Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus MRSA)
This compound has also been shown to be effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. cambridge.orguniprot.org The challenge of antibiotic resistance in strains like MRSA underscores the importance of developing new antimicrobial agents. mdpi.comnih.gov
Studies have determined the minimum inhibitory concentration (MIC) of this compound against MRSA strains, demonstrating its potential as an anti-staphylococcal agent. uniprot.org The activity of this compound against S. aureus is also affected by the presence of cations. nih.gov
Table 3: Documented Efficacy of this compound Against Gram-Positive Bacteria
| Bacterial Strain | Measurement | Value |
| Staphylococcus aureus 1056 MRSA | MIC | 1.25 µg/ml uniprot.org |
| Staphylococcus aureus NCTC 4163 | MIC | 6.7 µg/ml uniprot.org |
Comparative Analysis of Bactericidal vs. Bacteriostatic Action of this compound
The action of an antimicrobial agent can be classified as either bactericidal, meaning it kills the bacteria, or bacteriostatic, meaning it inhibits their growth and reproduction. wikipedia.orglibretexts.org The distinction is often determined by comparing the minimum inhibitory concentration (MIC) with the minimum bactericidal concentration (MBC). nih.gov
Research suggests that this compound primarily exhibits a bacteriostatic effect against Gram-negative bacteria. oup.comoup.com This is attributed to its mechanism of inhibiting essential intracellular processes such as DNA, RNA, and protein synthesis, which leads to the cessation of bacterial growth rather than immediate cell death. oup.comoup.com
However, the line between bacteriostatic and bactericidal can be concentration-dependent. wikipedia.org At higher concentrations, some bacteriostatic agents can become bactericidal. libretexts.org While the primary evidence points towards a bacteriostatic role for this compound, further research, including time-kill kinetic studies, would be necessary to fully delineate its bactericidal potential under different conditions. nih.gov
Table 4: Comparative Action of this compound
| Type of Action | Primary Observed Effect of this compound | Supporting Evidence |
| Bacteriostatic | Inhibition of bacterial growth. oup.com | Halts proliferation by interfering with DNA, RNA, and protein synthesis. oup.comoup.com |
| Bactericidal | Not the primary observed mechanism. | Studies suggest growth inhibition rather than direct killing at tested concentrations. oup.com |
Structure Activity Relationship Sar Studies of Ostricacin 1
Identification of Critical Amino Acid Residues for Antimicrobial Potency
The antimicrobial potency of peptides like Ostricacin-1 is highly dependent on the specific properties and arrangement of their amino acid residues. Key residues, particularly cationic and hydrophobic ones, are fundamental to their interaction with and disruption of microbial membranes. mdpi.come-century.us While a systematic site-directed mutagenesis study—a technique to create specific, targeted changes in a DNA sequence—has not been published for every residue of this compound, analysis of its primary sequence and comparison with other avian β-defensins allow for the identification of likely critical residues. cnjournals.comneb.comnih.gov
The sequence of this compound is LFCRKGTCHFGGCPAHLVKVGSCFGFRACCKWPWDV. cabidigitallibrary.org Critical residues can be inferred from studies on homologous peptides, such as the chicken avian β-defensin 2 (AvBD2). A study involving a synthetic variant of AvBD2, where a conserved lysine (B10760008) was replaced with alanine (B10760859) (K31A), resulted in a dramatic decrease in antimicrobial activity. nih.govresearchgate.net This highlights the critical role of specific, strategically located cationic residues. In this compound, the cationic residues Lysine (K) and Arginine (R) at positions 5, 17, 26, and 30 are likely crucial for the initial electrostatic attraction to the negatively charged bacterial cell surface.
Furthermore, the hydrophobic residues (e.g., Leucine, Phenylalanine, Valine) are essential for inserting into and disrupting the lipid bilayer of the bacterial membrane. The specific arrangement of these residues to form an amphipathic structure—where hydrophobic and hydrophilic residues are spatially segregated—is a defining feature of many AMPs. wisc.edu
Role of Cationic Charge and Hydrophobicity in this compound Efficacy
The importance of the net positive charge for this compound function has been demonstrated in studies examining its activity in the presence of various cations. The antimicrobial activity of both this compound and Ostricacin-2 was found to be sensitive to the presence of salts. nih.gov Divalent cations like Ca²⁺ and Mg²⁺ had a more significant inhibitory effect on the peptide's activity against Gram-negative bacteria than monovalent cations like Na⁺ and K⁺. nih.gov This antagonism occurs because the cations shield the negative charges on the bacterial surface, interfering with the peptide's electrostatic attraction. Peptides with a higher net positive charge are generally more resistant to this salt-induced inhibition. These findings strongly support the hypothesis that the cationic charge of this compound is a critical determinant of its antimicrobial efficacy. nih.gov
The table below summarizes the findings on the effect of cations on this compound activity, demonstrating the significant impact of the ionic environment on its function.
| Cation Concentration | Effect on this compound Activity against E. coli | Reference |
| Low (e.g., 5 mM) | Divalent cations (Ca²⁺, Mg²⁺) cause significant loss of activity. | nih.gov |
| Increasing | Monovalent cations (Na⁺, K⁺) cause a progressive reduction in activity. | nih.gov |
| High | Divalent cations almost completely abolish activity. | nih.govresearchgate.net |
Influence of Disulfide Bridges on this compound Activity and Stability
This compound is a β-defensin, a class of peptides characterized by a conserved framework of six cysteine residues that form three intramolecular disulfide bridges. bibliotekanauki.plresearchgate.net These covalent bonds are critical for establishing and maintaining the peptide's rigid, three-dimensional, β-sheet-rich structure. nih.govlifetein.com.cn This defined tertiary structure is essential for both the stability and the biological activity of the peptide. nih.govlifetein.com.cn The disulfide bond pairings in this compound are inferred by similarity to be Cys3-Cys29, Cys8-Cys23, and Cys12-Cys30. uniprot.org
Disulfide bridges contribute to activity and stability in several ways:
Structural Rigidity: They lock the peptide into its active conformation, correctly positioning the cationic and hydrophobic residues for optimal interaction with bacterial membranes. nih.gov
Protease Resistance: The rigid, folded structure makes the peptide less susceptible to degradation by proteases, increasing its stability in biological environments. uq.edu.au
Studies on other β-defensins have directly confirmed the importance of these bridges. For instance, the complete reduction of the disulfide bonds in chicken AvBD2, which chemically breaks the bridges, led to a dramatic decrease in its antibacterial activity, particularly against Gram-positive bacteria. nih.govresearchgate.net This demonstrates that the folded three-dimensional structure is required for optimal function. While removing a single disulfide bond can sometimes be tolerated, it often leads to reduced thermal stability and increased susceptibility to degradation. nih.govuq.edu.au Therefore, the three disulfide bridges of this compound are considered indispensable for its structural integrity and full antimicrobial potency.
Impact of Peptide Length and Truncation on this compound Bioactivity
Peptide truncation, or the removal of amino acids from the N- or C-terminus, is a common strategy in SAR studies to identify the minimal sequence required for activity and to potentially reduce manufacturing costs and toxicity. researchgate.net While no specific truncation studies have been published for this compound, research on other avian β-defensins and AMPs provides valuable insights. researchgate.netuu.nl
Often, the full length of a peptide is not required for its antimicrobial function. For example, studies on a linear form of chicken β-defensin-4 (AvBD-4) showed that truncation of the C-terminal region retained antimicrobial activity while eliminating hemolytic (red blood cell-damaging) activity. researchgate.net Similarly, studies on other AMP families, such as brevinins, have shown that truncated N-terminal fragments can exhibit enhanced antimicrobial activity compared to the full-length peptide. mdpi.com
These findings suggest that a truncated version of this compound could potentially be designed. A successful truncation would need to preserve the core structural elements, including the key cationic and hydrophobic residues and potentially a sufficient number of cysteine residues to maintain a stable fold. A truncated analog might offer improved properties, such as enhanced selectivity for bacterial cells over host cells. nih.gov
Design and Synthesis of this compound Analogs for Enhanced Activity
The design and synthesis of peptide analogs based on a natural template like this compound is a key strategy for lead optimization in drug development. mdpi.comfrontiersin.org The goal is to create new molecules with improved characteristics, such as higher potency, broader spectrum of activity, increased stability, or lower toxicity. frontiersin.org Based on the SAR principles discussed, several strategies could be applied to design this compound analogs:
Charge Modification: The net positive charge could be increased by substituting neutral or acidic amino acids with cationic residues like lysine or arginine. This may enhance the initial attraction to the bacterial membrane and improve activity in high-salt environments. mdpi.com
Hydrophobicity Tuning: The hydrophobicity can be adjusted by substituting amino acids. Increasing hydrophobicity can enhance membrane disruption but may also increase toxicity to host cells. Therefore, a careful balance must be achieved. frontiersin.org
Substitution of Key Residues: As demonstrated with the K31A variant of AvBD2, single amino acid substitutions can have a profound impact on activity. nih.govresearchgate.net Identifying and substituting key residues in this compound could fine-tune its function.
Stabilization Strategies: To improve stability beyond the native disulfide bridges, non-natural amino acids could be incorporated, or the peptide could be cyclized via a "head-to-tail" amide bond. mdpi.com
The synthesis of such analogs is typically performed using solid-phase peptide synthesis, followed by an oxidative folding step to ensure the correct formation of the disulfide bridges. uu.nl The table below shows a hypothetical example of analog design based on the principles learned from related avian defensins.
| Analog | Modification from Native this compound | Rationale | Predicted Outcome |
| Osp-1-K17R | Lysine at position 17 replaced by Arginine | Arginine can form more H-bonds, potentially increasing binding affinity. | Potentially increased potency. |
| Osp-1-C3A | Cysteine at position 3 replaced by Alanine | Disrupt one disulfide bridge to assess its specific role. | Likely decreased stability and activity. |
| Osp-1-TruN5 | Removal of the first 4 N-terminal residues | Determine if the N-terminus is essential for activity. | Unknown; potentially reduced or altered activity. |
| Osp-1-+2K | Addition of two Lysine residues to the C-terminus | Increase net positive charge. | Potentially higher activity, especially in high-salt conditions. |
Biosynthesis and Regulation of Ostricacin 1
Genetic Basis of Ostricacin-1 Production in Ostrich
The precise gene encoding this compound and its specific locus within the ostrich genome have not been definitively identified in currently available research. However, the genetic foundation for its production can be inferred from extensive studies on avian β-defensins in other species, most notably the chicken (Gallus gallus).
In chickens, the genes for avian β-defensins (AvBDs) are situated in a single gene cluster on chromosome 3q3.5-q3.7. nih.gov It is highly probable that the gene for this compound is similarly located within a defensin (B1577277) gene cluster in the ostrich genome. These genes typically encode a precursor protein known as a prepropeptide. academie-sciences.fr
The ostrich industry involves several distinct breeds, primarily the South African Black (SAB), Zimbabwean Blue (ZB), and Kenyan Red (KR). scielo.org.za Genetic studies using molecular markers have revealed considerable genetic differentiation and diversity among these breeds. scielo.org.zanih.gov While most genetic improvement programs have focused on production traits like growth, egg production, and skin quality, the existing genetic variation provides a basis for potential selective breeding aimed at enhancing immune responses, including the production of antimicrobial peptides like this compound. researchgate.netnih.gov Studies have noted higher heterozygosity in the SAB breed, suggesting significant genetic variation that could be leveraged for genetic improvement. scielo.org.za
Table 1: Comparative Overview of Avian β-Defensin (AvBD) Genes in Chicken This table provides an example of the genetic organization of β-defensins in a related avian species, illustrating the likely genetic context for this compound.
| Gene | Tissue Expression (Examples) | Origin Type |
| AvBD1 | Bone marrow, heterophils, urogenital tract | Myeloid |
| AvBD2 | Bone marrow, heterophils, skin, respiratory tract | Myeloid |
| AvBD4 | Bone marrow | Myeloid |
| AvBD7 | Bone marrow, spleen, bursa | Myeloid |
| AvBD8 | Liver, kidney, intestine | Epithelial |
| AvBD10 | Lung, trachea, intestine | Epithelial |
| AvBD14 | Appears specific to chickens | Species-Specific |
Post-Translational Modifications of this compound
For this compound to become a functional antimicrobial peptide, the initially translated polypeptide chain must undergo several critical post-translational modifications (PTMs). thermofisher.comwikipedia.org These modifications are essential for its correct folding, stability, and biological activity.
The primary PTMs for defensins include:
Proteolytic Cleavage: Like other defensins, this compound is synthesized as a larger, inactive prepropeptide. academie-sciences.fr This precursor consists of three domains: an N-terminal signal sequence, a central anionic pro-piece, and the C-terminal mature cationic defensin domain. academie-sciences.fr The signal peptide is cleaved off during translocation into the endoplasmic reticulum. Subsequently, the pro-piece is removed by proteases, a step that is crucial for activating the peptide. nih.gov This processing often occurs within the Golgi apparatus or in storage granules. nih.gov
Disulfide Bond Formation: A hallmark of the defensin family is a specific framework of cysteine residues that form intramolecular disulfide bonds. mdpi.com this compound, as a β-defensin, features three such bonds with a characteristic connectivity pattern: Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6. frontiersin.org These covalent cross-links are vital for establishing the peptide's stable, three-dimensional structure, which is essential for its antimicrobial function. uu.nl
Table 2: Key Post-Translational Modifications in Defensin Biosynthesis
| Modification Type | Description | Key Enzymes/Process | Functional Significance |
| Proteolytic Cleavage | Removal of the N-terminal signal peptide and the anionic pro-piece from the precursor protein. academie-sciences.fr | Signal peptidases, other proteases | Activation of the mature peptide; release of the cationic antimicrobial domain. |
| Disulfide Bond Formation | Covalent linkage of specific cysteine residues to form a stable, folded structure. mdpi.comwikipedia.org | Protein disulfide isomerases (in ER), air oxidation | Stabilizes the tertiary structure required for antimicrobial activity. |
| Phosphorylation | Reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. abcam.com | Kinases, Phosphatases | Regulates protein activity and signal transduction; its specific role in this compound is not documented but is a common PTM. abcam.comnih.gov |
| Glycosylation | Attachment of sugar moieties to the peptide chain. thermofisher.com | Glycosyltransferases | Affects protein folding, stability, and trafficking; its role in this compound is not documented. thermofisher.com |
Cellular Pathways Involved in this compound Processing and Secretion
This compound is classified as a myeloid defensin, as it was first isolated from neutrophils, which are a type of myeloid-derived phagocytic cell. oup.comnih.gov Its synthesis, processing, and secretion follow a well-established pathway for granular proteins in immune cells.
Synthesis and Initial Processing: The gene for this compound is transcribed into mRNA in the nucleus of neutrophil precursor cells (promyelocytes) located in the bone marrow. nih.gov The mRNA is then translated on ribosomes, and the resulting prepropeptide is directed into the endoplasmic reticulum (ER). Inside the ER, the signal peptide is removed, and the crucial disulfide bonds are formed.
Golgi Trafficking and Granule Packaging: From the ER, the pro-Ostricacin-1 molecule moves to the Golgi apparatus. Within the Golgi complex, it undergoes further processing, including the proteolytic cleavage of the anionic pro-piece to yield the mature, active peptide. nih.gov The mature this compound is then sorted and packaged into specialized subcellular storage organelles known as granules. academie-sciences.fr
Storage and Secretion: Mature neutrophils circulate in the bloodstream, carrying granules filled with this compound and other antimicrobial agents. These granules are effectively mobile arsenals. Upon encountering a pathogen, the neutrophil is activated, leading to the release of the granular contents—a process called degranulation—into phagosomes or the extracellular space to kill invading microbes.
Transcriptional and Translational Regulation of this compound Expression
The expression of defensins is tightly regulated to ensure they are produced when and where they are needed, avoiding unnecessary energy expenditure and potential host toxicity. Regulation occurs at both the transcriptional (DNA to mRNA) and translational (mRNA to protein) levels. pressbooks.pubwikipedia.org
Transcriptional Regulation: The transcription of defensin genes is controlled by various signaling pathways that are activated by infection or inflammation. uwa.edu.au For example, studies on chicken β-defensins have shown that viral infections can significantly upregulate their expression. frontiersin.org This induction is often mediated by signaling cascades like the p38 MAPK pathway, which activates specific transcription factors that bind to promoter regions of the defensin genes to initiate transcription. frontiersin.org While the specific transcription factors for this compound are unknown, it is likely that its expression is induced by pathogen-associated molecular patterns (PAMPs) recognized by the ostrich's innate immune cells.
Translational Regulation: Following transcription, the mRNA transcripts for defensins may be subject to translational control. nih.gov In some cellular processes, mRNA is stored in a translationally repressed state and is only translated into protein when a specific stimulus is received. wikipedia.orgnih.gov This allows for a more rapid response than transcription alone, as the template for the protein is already available. wikipedia.org This type of regulation is critical for immune cells that need to respond swiftly to threats.
Table 3: Levels of Gene Expression Regulation in Eukaryotes
| Regulation Level | Description | Key Elements | Relevance to this compound |
| Transcriptional | Control of gene transcription into mRNA. uwa.edu.au | Promoters, enhancers, transcription factors, signaling pathways (e.g., MAPK). | Expression is likely induced by immune stimuli (pathogens, inflammation). |
| Post-Transcriptional | Modification and processing of mRNA transcripts (e.g., splicing). pressbooks.pub | Introns, exons, spliceosome. | Alternative splicing can create different protein isoforms from a single gene. pressbooks.pub |
| Translational | Control of protein synthesis from mRNA. wikipedia.org | Ribosomes, initiation factors (e.g., eIF2), mRNA stability. | Allows for rapid production of this compound from stored mRNA upon immune activation. youtube.com |
| Post-Translational | Modification of the synthesized protein to its active form. thermofisher.com | Proteolytic cleavage, disulfide bond formation. | Essential for activating the mature, functional this compound peptide. |
Comparative Biosynthetic Routes of Avian Defensins
The biosynthesis of this compound is representative of avian β-defensins, but some variations exist across different bird species and defensin types. A key distinction in the avian kingdom is the exclusive presence of β-defensins; α- and θ-defensins found in mammals are absent in birds. nih.govfrontiersin.org
Myeloid vs. Epithelial Defensins: Avian defensins can be broadly categorized by their primary site of production. This compound is a myeloid defensin, produced by heterophil (the avian equivalent of neutrophil) precursors in the bone marrow. oup.comnih.gov Other avian β-defensins are primarily of epithelial origin, synthesized by cells lining mucosal surfaces such as the respiratory, intestinal, and urogenital tracts. nih.govmdpi.com While myeloid defensins are stored in granules for rapid release, epithelial defensins are often secreted constitutively or upon direct contact with pathogens to provide a chemical barrier at host-environment interfaces.
Ovodefensins: A distinct group of avian-specific, β-defensin-related peptides are the ovodefensins. These are found predominantly in the egg white and the shell, where they provide antimicrobial protection to the developing embryo. Their biosynthesis is localized to the magnum (B12768669) region of the oviduct.
Table 4: Comparison of Different Avian Defensin Types
| Defensin Type | Example(s) | Primary Origin | Key Biosynthetic Feature | Primary Function |
| Myeloid β-Defensin | This compound, Chicken AvBD2 | Bone marrow (heterophils) nih.gov | Stored in granules as mature peptide for rapid release. | Phagocytic killing, systemic immune response. |
| Epithelial β-Defensin | Chicken AvBD10 | Mucosal epithelia (e.g., intestine, lung) nih.gov | Constitutive or inducible secretion at mucosal surfaces. | First line of defense at barrier surfaces. |
| Ovodefensin | Chicken Ovodefensin (Gallin) | Oviduct (magnum) | Secreted into egg white during egg formation. | Antimicrobial protection of the embryo. |
Synthetic Methodologies and Analog Development for Ostricacin 1
Chemical Synthesis of Ostricacin-1 and its Derivatives
The chemical synthesis of this compound, a 36-amino acid peptide, is a multi-step process requiring precise control over peptide chain assembly and post-synthesis modifications. cnjournals.comcabidigitallibrary.org The primary structure of this compound is LFCRKGTCHFGGCPAHLVKVGSCFGFRACCKWPWDV. cabidigitallibrary.org A key feature of its structure is the presence of six cysteine residues that form three specific disulfide bonds (C3-C29, C8-C23, C13-C30), which are crucial for its three-dimensional fold and biological activity. uniprot.org
Solid-Phase Peptide Synthesis (SPPS) Techniques for this compound
The primary method for producing this compound and its derivatives is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.com The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed due to its use of milder deprotection conditions compared to the Boc (tert-butyloxycarbonyl) strategy. csic.es
The synthesis process begins with the C-terminal amino acid (Valine in this compound) being attached to a suitable resin, such as Wang resin for a C-terminal carboxylic acid or a Rink Amide resin if a C-terminal amide is desired. csic.esrsc.org The synthesis cycle for each subsequent amino acid consists of two main steps:
Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). rsc.org
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. beilstein-journals.org Activation is commonly achieved using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) in the presence of an activator base like HOBt (1-Hydroxybenzotriazole) and a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine). rsc.org
These cycles are repeated until the full 36-amino acid sequence is assembled. To improve efficiency, especially for a relatively long peptide like this compound, automated peptide synthesizers are often utilized. beilstein-journals.org These instruments can incorporate technologies like microwave-assisted heating to accelerate both the deprotection and coupling steps, significantly reducing synthesis time while maintaining high-quality outcomes. rsc.orgcem.com
Table 1: Key Reagents in the Fmoc-SPPS of this compound
| Reagent Class | Example(s) | Function |
|---|---|---|
| Solid Support | Wang Resin, Rink Amide Resin | Insoluble polymer to which the peptide chain is anchored during synthesis. csic.es |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Protects the N-terminus of the amino acid during coupling; removed before the next cycle. csic.es |
| Side-Chain Protecting Groups | tBu (tert-butyl), Trt (Trityl), Pbf (Pentamethyldihydrobenzofuran) | Protects reactive amino acid side chains (e.g., Lys, Cys, Arg) during synthesis. |
| Deprotection Agent | Piperidine | A base used to remove the Fmoc group from the N-terminus. rsc.org |
| Coupling Activators | HBTU, HOBt, DIC (Diisopropylcarbodiimide) | Activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation. rsc.org |
| Solvents | DMF (N,N-dimethylformamide), NMP (N-Methyl-2-pyrrolidone) | Solubilize reagents and swell the resin to allow reaction access. rsc.org |
| Cleavage Cocktail | TFA (Trifluoroacetic acid), Scavengers (e.g., TIS, H₂O) | Cleaves the completed peptide from the resin and removes all side-chain protecting groups. |
Disulfide Bond Formation Strategies (e.g., Air Oxidation)
Following the complete assembly of the linear peptide chain, it is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers. rsc.org This yields the crude, linear, fully reduced peptide with six free thiol groups from the cysteine residues.
The formation of the three specific and stable disulfide bonds is a critical step that locks the peptide into its native, biologically active conformation. neb.com A straightforward and commonly used method for this is air oxidation . uu.nl In this process, the crude linear peptide is dissolved at a low concentration in an aqueous buffer, often at a slightly alkaline pH (pH 8-8.5), which promotes the deprotonation of thiol groups to the more reactive thiolate anions. The solution is then stirred while exposed to air, allowing molecular oxygen to act as the oxidant, facilitating the formation of disulfide bonds. While simple, this method can be slow and may lead to a mixture of disulfide isomers and intermolecularly linked oligomers.
More controlled methods can also be employed:
Redox Buffer Systems: Using a glutathione (B108866) (GSSG/GSH) or cysteine/cystine redox buffer can help guide the folding and disulfide bond formation process, mimicking the conditions in the endoplasmic reticulum where disulfide bond isomerization occurs. mdpi.com
Directed Synthesis: A more complex but precise approach involves using different classes of thiol-protecting groups on specific pairs of cysteines. This allows for the sequential and regioselective formation of each disulfide bond in a controlled manner, ensuring that only the correct native pairing (C3-C29, C8-C23, C13-C30) is formed.
Purity Assessment and Characterization of Synthetic this compound
After synthesis and oxidative folding, the crude synthetic peptide must be purified and rigorously characterized to ensure its identity and purity.
Purification: The primary method for purification is preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates the correctly folded peptide from impurities such as deletion sequences, incompletely deprotected peptides, and disulfide bond isomers.
Purity Assessment: The purity of the final product is determined using analytical RP-HPLC. A pure sample should ideally yield a single, sharp peak. rsc.org
Identity Confirmation: The molecular identity of the synthetic this compound is confirmed by mass spectrometry, typically Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF MS) or Electrospray Ionization Mass Spectrometry (ESI-MS). The measured molecular weight must match the theoretical mass calculated from the amino acid sequence. rsc.orgresearchgate.net
Composition Analysis: Amino acid analysis can be performed to confirm that the amino acid composition of the synthetic peptide matches the expected sequence, providing further evidence of its identity.
Rational Design and Development of this compound Analogs
The ability to chemically synthesize this compound provides a platform for the rational design of analogs with potentially improved properties, such as enhanced antimicrobial potency, greater stability, or altered target specificity.
Strategies for Modifying this compound Sequence for Specific Targets
This compound exerts its antimicrobial effect at least in part by inhibiting DNA synthesis in target bacteria. nih.gov Analog design can leverage this knowledge to create molecules with enhanced activity. Key strategies include:
Modulating Net Charge and Amphipathicity: The interaction of antimicrobial peptides with bacterial membranes and intracellular targets is often governed by electrostatic and hydrophobic interactions. Systematically substituting neutral or acidic amino acids with cationic residues like Arginine (Arg) or Lysine (B10760008) (Lys) can increase the net positive charge, potentially improving interaction with negatively charged bacterial membranes and DNA.
Probing Key Residues: Alanine (B10760859) scanning mutagenesis, where individual amino acid residues are systematically replaced with Alanine, can be used to identify residues critical for biological activity. Conversely, key residues identified can be substituted with other amino acids to probe the effects of size, charge, or hydrophobicity on function. For example, replacing Tryptophan (Trp) could help determine its role in membrane interaction or DNA binding.
Table 2: Hypothetical Analogs of this compound for Structure-Activity Studies
| Analog Name | Modification Example (Position) | Rationale |
|---|---|---|
| Ost1-Arg+2 | G6→R, A14→R | Increase net positive charge to potentially enhance binding to bacterial membranes and DNA. nih.gov |
| Ost1-TrpScan | W32→A | Determine the importance of the C-terminal tryptophan for antimicrobial activity. |
| Ost1-Pro-Hinge | P12→G | Investigate the role of the proline-induced turn on the peptide's structure and function. |
| Ost1-Hydrophobe | V16→L, V19→L | Increase hydrophobicity in the central region to potentially alter membrane interaction dynamics. |
Incorporation of Non-Natural Amino Acids or Peptidomimetics
To overcome limitations of natural peptides, such as susceptibility to proteolytic degradation, non-proteinogenic amino acids can be incorporated into the this compound sequence. wikipedia.org
Enhancing Proteolytic Stability: The introduction of D-amino acids in place of their natural L-isomers at specific sites can render the peptide bonds resistant to cleavage by proteases, thereby increasing the peptide's in vivo half-life.
Introducing Novel Functionalities: Non-natural amino acids with unique side chains (e.g., fluorinated, isotopically labeled, or photo-crosslinkable groups) can be incorporated. nih.gov These can be used to study protein-protein or protein-DNA interactions in greater detail.
Peptidomimetics: The peptide backbone itself can be modified to create peptidomimetics. This involves replacing standard amide bonds with more stable linkages (e.g., ester bonds, reduced amides) to improve stability and pharmacokinetic properties. The use of building blocks like β-amino acids can create novel secondary structures with unique biological activities. wikipedia.org The incorporation of residues like ornithine, a non-proteinogenic amino acid, has been shown in other peptides to improve stability and selectivity. polyu.edu.hk These strategies expand the chemical diversity far beyond the 20 canonical amino acids, opening new avenues for developing robust, highly active this compound-based therapeutic candidates. nih.gov
Computational Approaches in this compound Analog Design
The development of novel antimicrobial agents is a critical area of research, and the modification of naturally occurring peptides like this compound offers a promising strategy. Computational methods have become indispensable in this process, providing a rapid and cost-effective means to design and evaluate peptide analogs before their physical synthesis. nih.gov These in silico techniques allow for the targeted optimization of properties such as antimicrobial potency, selectivity, and stability by exploring the vast chemical space of possible amino acid substitutions.
The primary computational strategies employed in the design of antimicrobial peptide (AMP) analogs, including those for this compound, revolve around understanding and predicting the relationship between the peptide's sequence, its three-dimensional structure, and its biological activity. nih.govnih.gov Key methodologies include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling. nih.gov The overarching goal is to generate new sequences with enhanced therapeutic potential. frontiersin.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. matlantis.com For this compound, MD simulations provide crucial insights into its structural dynamics and conformational stability, particularly its interactions within a biological environment, such as a bacterial membrane. cnjournals.com By simulating the peptide's behavior in an aqueous solution or embedded within a lipid bilayer, researchers can observe how it folds, changes conformation, and interacts with its surroundings at an atomic level. matlantis.comrsc.org
These simulations are essential for understanding the mechanism of action. For instance, an MD simulation can reveal how an this compound analog might insert into and disrupt a bacterial membrane, a common mechanism for antimicrobial peptides. frontiersin.org The information gained from MD studies, such as identifying key residues responsible for membrane interaction or structural stability, is invaluable for the rational design of new analogs with improved activity. cnjournals.com
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. frontiersin.org In the context of this compound analog design, docking can be used to model the interaction between the peptide and specific microbial targets, such as bacterial enzymes or cell membrane components. frontiersin.orgnih.gov The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. frontiersin.org
This method allows for the rapid screening of a virtual library of this compound analogs against a target protein. nih.gov The resulting docking scores provide an estimation of the binding affinity, helping to prioritize which analogs are most likely to be effective inhibitors or binders. mdpi.com For example, analogs can be designed to have a higher binding affinity for bacterial membranes over host cell membranes, thereby increasing selectivity and reducing potential toxicity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govmdpi.com For this compound, a QSAR model could be developed using a dataset of existing analogs with known antimicrobial activities. nih.govikprress.org
The first step in QSAR is to calculate a set of molecular descriptors for each peptide analog. These descriptors can quantify various properties, such as hydrophobicity, charge, size, and amino acid composition. ikprress.org A mathematical model is then generated to establish a relationship between these descriptors and the observed antimicrobial activity. mdpi.com Once a statistically robust QSAR model is validated, it can be used to predict the activity of newly designed, not-yet-synthesized this compound analogs, significantly accelerating the discovery of potent candidates. researchgate.net This predictive capability allows researchers to focus synthetic efforts on the most promising compounds. ikprress.org
The integration of these computational approaches provides a powerful workflow for the development of this compound analogs. MD simulations offer a dynamic understanding of peptide structure, molecular docking screens for binding affinity to microbial targets, and QSAR models predict biological activity based on chemical properties. Together, they guide the rational design of new peptides with optimized antimicrobial profiles.
Data Tables
Table 1: Computational Methodologies in this compound Analog Design
| Methodology | Primary Purpose | Key Insights Provided | Common Software/Tools |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | To simulate the time-dependent behavior and motion of the peptide at the atomic level. matlantis.com | Peptide folding, conformational stability, interaction with solvent and lipid membranes, identification of key dynamic residues. cnjournals.comrsc.org | GROMACS, Amber, Chimera ucsf.edu |
| Molecular Docking | To predict the binding orientation and affinity of the peptide to a specific molecular target. frontiersin.org | Preferred binding modes, binding energy scores, identification of crucial intermolecular interactions (e.g., hydrogen bonds). frontiersin.orgmdpi.com | AutoDock, GOLD, MOE frontiersin.org |
| Quantitative Structure-Activity Relationship (QSAR) | To develop predictive models linking a peptide's structural features to its biological activity. nih.gov | Correlation of physicochemical properties with antimicrobial potency, prediction of activity for novel analogs, guidance for structural modifications. mdpi.comikprress.org | MATLAB, various specialized QSAR software mdpi.com |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
Pre Clinical Mechanistic Studies of Ostricacin 1
In Vivo Mechanistic Investigations in Animal Models
Selection of Appropriate In Vivo Models for Mechanistic Studies
The choice of an animal model is a critical first step in evaluating the in vivo potential of Ostricacin-1. The model must be able to replicate key aspects of a human infection and be suitable for studying the peptide's specific antimicrobial and immunomodulatory activities. Given this compound's known efficacy against Staphylococcus aureus and Escherichia coli, several well-established models are appropriate. frontiersin.org
Murine Models: Mouse models are frequently used in infection research due to their genetic and physiological similarities to humans, as well as the availability of extensive immunological tools. jove.comfrontiersin.org
Skin Infection Model: A localized skin infection model, such as a subcutaneous abscess or wound infection, is ideal for studying this compound's efficacy against pathogens like S. aureus. nih.govasm.orgfrontiersin.orgjci.org This model allows for direct application of the peptide and straightforward monitoring of lesion size, bacterial clearance, and local immune responses.
Systemic Infection Model: To assess efficacy against widespread infections (sepsis), intraperitoneal or intravenous injection models are used. asm.orgasm.org These models are crucial for understanding the peptide's stability and activity in the bloodstream and its ability to reduce mortality and bacterial burden in vital organs like the liver and spleen.
Zebrafish (Danio rerio) Embryo Model: The zebrafish embryo is an increasingly popular model for high-throughput screening of antimicrobial compounds. Its optical transparency allows for real-time visualization of infection progression and host-pathogen interactions. royalsocietypublishing.orgasm.orgoup.com This model is particularly useful for initial efficacy and toxicity screening against both E. coli and S. aureus infections. royalsocietypublishing.orgnih.govnih.gov
The following table summarizes the key characteristics of these models for studying this compound.
Table 1: Selection of In Vivo Models for this compound Studies
| Model Organism | Type of Infection Model | Pathogen Suitability | Key Advantages |
|---|---|---|---|
| Mouse (Mus musculus) | Subcutaneous/Wound Infection | Staphylococcus aureus | - Mimics localized human skin infections.- Allows for topical or local administration.- Facilitates direct measurement of wound healing and bacterial load. nih.govfrontiersin.org |
| Systemic (Intraperitoneal/Intravenous) | S. aureus, E. coli | - Models sepsis and bacteremia.- Assesses systemic efficacy and survival.- Allows for analysis of bacterial dissemination to organs. asm.orgasm.org | |
| Zebrafish (Danio rerio) | Embryo Microinjection | E. coli, S. aureus | - High-throughput screening is possible.- Optical transparency allows real-time imaging of pathogen and immune cells.- Innate immune system is functionally similar to that of mammals. royalsocietypublishing.orgasm.orgnih.gov |
Evaluation of this compound Activity in Controlled Infection Models
Once an appropriate model is selected, a controlled infection study is conducted to evaluate this compound's therapeutic activity. This involves deliberately infecting the animal with a standardized dose of a pathogen and then observing the outcome.
The primary goal is to determine if this compound can reduce the severity of the infection. Key endpoints for evaluation include:
Survival Analysis: In systemic infection models, the survival rate of animals treated with this compound is compared to that of untreated control groups over a set period. asm.orgnih.gov
Bacterial Load Reduction: A direct measure of antimicrobial efficacy is the quantification of viable bacteria in tissues. nih.govjci.org At specific time points post-infection, tissue from the infection site (e.g., skin) or from systemic organs (e.g., spleen, liver) is harvested, homogenized, and plated to determine the number of colony-forming units (CFUs) per gram of tissue. jove.comasm.org A significant reduction in CFUs in the treated group indicates effective bacterial clearance.
Clinical Score and Pathological Observation: In models like skin infection, visual parameters such as wound size, swelling, and redness are monitored and scored. frontiersin.org A reduction in these clinical signs points to effective treatment.
Table 2: Experimental Design for a Controlled Murine Skin Infection Model
| Experimental Group | Treatment | Pathogen Challenge | Primary Endpoints Measured |
|---|---|---|---|
| Group 1 (Control) | Vehicle (e.g., Saline) | S. aureus (1x10^7 CFU) | - Survival Rate- Wound Size (mm²)- Bacterial Load (CFU/gram tissue) |
| Group 2 (Test) | This compound | S. aureus (1x10^7 CFU) | - Survival Rate- Wound Size (mm²)- Bacterial Load (CFU/gram tissue) |
| Group 3 (Sham) | Vehicle (e.g., Saline) | No Pathogen | - Baseline observation for irritation |
Analysis of Molecular and Cellular Responses in Host and Pathogen In Vivo
Mechanistic studies aim to confirm that this compound's in vivo action aligns with its known in vitro properties and to uncover any additional effects, particularly on the host immune system. frontiersin.orgnih.gov
Pathogen-Directed Analysis: To verify that this compound targets intracellular processes within the pathogen during an actual infection, bacteria would be recovered from treated animals.
DNA Interaction: Techniques like laser confocal microscopy could be used on recovered bacteria to visualize the colocalization of fluorescently-labeled this compound with bacterial DNA, confirming its entry into the cell and interaction with genetic material. rsc.org
Transcriptional and Proteomic Profiling: Advanced techniques can be used to analyze changes in gene and protein expression in the pathogen after exposure to this compound in vivo. frontiersin.orgnih.gov This would reveal the downstream consequences of the peptide's enzymatic inhibition and DNA binding, providing a detailed molecular signature of its antimicrobial action.
Host-Directed Analysis: Antimicrobial peptides often modulate the host's innate immune response, an effect that can be as important as direct bacterial killing. nih.govbohrium.com
Immune Cell Recruitment: Histological analysis of infected tissue can reveal the infiltration of immune cells. Treatment with this compound would be expected to modulate the recruitment of neutrophils and macrophages to the site of infection. asm.org
Cytokine and Chemokine Profiling: The expression levels of key immune signaling molecules (e.g., interleukins, tumor necrosis factor-alpha) in the tissue or blood can be measured using methods like qPCR or ELISA. This analysis helps determine if this compound enhances the host's own defense mechanisms by promoting a pro-inflammatory clearing response or a subsequent anti-inflammatory healing phase. nih.gov
Table 3: Parameters for In Vivo Molecular and Cellular Analysis
| Target | Parameter | Method of Analysis | Expected Insight |
|---|---|---|---|
| Pathogen | Intracellular Localization | Confocal Microscopy | Confirmation of peptide entry and colocalization with DNA. rsc.org |
| Gene Expression | Transcriptomics (RNA-Seq) | Identification of metabolic and reproductive pathways disrupted by the peptide. nih.gov | |
| Host | Immune Cell Infiltration | Immunohistochemistry | Quantification of neutrophils and macrophages at the infection site. asm.org |
| Cytokine Levels (e.g., TNF-α, IL-6) | ELISA / qPCR | Characterization of the immunomodulatory effect (pro- or anti-inflammatory). bohrium.com |
Histopathological and Microbiological Assessments from In Vivo Studies
The final phase of preclinical evaluation involves detailed examination of tissues to assess the extent of infection-related damage and the efficacy of the treatment in resolving it.
Microbiological Assessment: This provides a quantitative measure of the peptide's ability to clear the infection. As described previously, tissue samples from the site of infection and key organs are collected. The samples are weighed, homogenized, and serially diluted before being plated on appropriate agar. The resulting bacterial colonies are counted, and the data are typically expressed as CFU per gram of tissue. A statistically significant reduction in CFU in the this compound-treated group compared to the control group is a primary indicator of antimicrobial efficacy. jove.comasm.org
Histopathological Assessment: This provides a qualitative view of the tissue's condition.
Tissue Processing: Infected tissues are fixed in formalin, embedded in paraffin, sectioned, and mounted on slides.
Staining: The most common stain used is Hematoxylin and Eosin (B541160) (H&E). Hematoxylin stains cell nuclei blue, while eosin stains the cytoplasm and extracellular matrix pink. This allows for clear visualization of the tissue architecture, the extent of tissue damage (necrosis), and the type and density of infiltrating inflammatory cells. plos.orgresearchgate.netpnas.org
Analysis: A pathologist examines the stained sections to score features such as inflammation, edema, and tissue destruction. In an effective treatment scenario with this compound, one would expect to see preserved tissue structure, a reduction in bacterial colonies (which may be visualized with specific stains like Gram stain), and a well-organized, resolving inflammatory response compared to the widespread, destructive inflammation in untreated controls. researchgate.netpnas.org
Table 4: Key Histopathological and Microbiological Assessments
| Assessment Type | Technique | Information Gained |
|---|---|---|
| Microbiological | Colony-Forming Unit (CFU) Assay | Quantitative measurement of viable bacteria in tissue, indicating the extent of infection clearance. asm.org |
| Histopathological | Hematoxylin & Eosin (H&E) Staining | Qualitative assessment of tissue damage, inflammation, edema, and immune cell infiltration. plos.orgpnas.org |
| Gram Staining | Visualization of bacterial presence and morphology (Gram-positive/negative) directly within the tissue architecture. jove.com |
Potential Research Applications and Broader Implications of Ostricacin 1
Ostricacin-1 as a Research Tool for Understanding Host Defense Peptides
Host Defense Peptides (HDPs), including defensins, are crucial components of the innate immune system across a vast range of organisms. nih.govnih.gov this compound serves as an important research tool for elucidating the structure-function relationships, evolutionary diversity, and mechanisms of action of these peptides, particularly within the avian class.
This compound is a cationic, cysteine-rich peptide with a molecular mass of 4011 Da and a length of 36 amino acid residues. cambridge.orgresearchgate.net Its structure is characterized by three intramolecular disulfide bridges, which create a stable, triple-stranded β-sheet structure—a hallmark of the β-defensin family. cambridge.orgnih.gov Studying this specific configuration helps researchers understand how the spatial arrangement of cationic and hydrophobic residues contributes to antimicrobial efficacy and target specificity.
The mechanism of action for this compound is believed to involve interaction with and disruption of bacterial cell processes. Research suggests it acts bacteriostatically against Gram-negative bacteria by targeting intracellular components, leading to the inhibition of DNA, RNA, and protein synthesis, as well as enzymatic activities. researchgate.netnih.gov This proposed intracellular targeting mechanism, which differs from the membrane-lytic action of some other HDPs, makes this compound a valuable subject for investigating the diverse strategies HDPs employ to neutralize pathogens. researchgate.netmdpi.com By examining its interactions with bacterial DNA and other cytoplasmic molecules, scientists can gain deeper insights into the sophisticated defense mechanisms that have evolved in avian species. nih.gov
Conceptual Framework for this compound in Antimicrobial Resistance Mitigation
The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the exploration of alternatives to conventional antibiotics. publish.csiro.auoecd.org HDPs like this compound are considered promising candidates in AMR mitigation strategies due to their unique mechanisms of action, which are less likely to induce resistance. mdpi.comnih.gov
The conceptual framework for using this compound to combat AMR is built on several key principles:
Novel Mode of Action : Unlike many traditional antibiotics that target specific metabolic pathways, this compound is thought to bind to bacterial DNA and inhibit vital cellular processes such as replication and protein synthesis. nih.gov This multi-faceted and fundamental assault on bacterial viability may lower the probability of resistance emerging through single-point mutations.
Low Propensity for Resistance : The primary reliance on fundamental interactions with cellular structures makes it more difficult for bacteria to develop resistance. mdpi.com The evolution of resistance to such peptides is considered less likely compared to conventional antibiotics. frontiersin.org
Broad-Spectrum Activity : this compound has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, highlighting its potential to address a wide range of pathogens. cambridge.orgresearchgate.net
The development of therapies based on this compound could provide a new line of defense against multidrug-resistant bacteria, fitting into the "One Health" approach that seeks integrated solutions for human, animal, and environmental health. oecd.orgmdpi.com
Considerations for Developing this compound as a Novel Antimicrobial Agent
Translating the antimicrobial potential of this compound into a therapeutic product requires addressing several developmental challenges, primarily related to delivery and its interaction with other drugs.
Due to the nature of peptides, systemic delivery can be challenging. Therefore, topical or localized application is an attractive route for this compound, particularly for treating skin and soft tissue infections. drug-dev.com The development of a successful topical product hinges on a formulation that can maintain the peptide's stability and ensure it penetrates the skin barrier to reach the site of infection. drug-dev.comdowdevelopmentlabs.com
Several formulation strategies could be explored for this compound:
Nanoemulsions and Microemulsions : These systems can enhance the solubility and skin penetration of antimicrobial agents. dowdevelopmentlabs.comscirp.org By reducing particle size, nanoemulsions increase the surface area for drug release, potentially improving bioavailability. dowdevelopmentlabs.com
Liposomes : As lipid-based vesicles, liposomes can encapsulate peptides like this compound, protecting them from degradation and facilitating controlled release into skin layers. dowdevelopmentlabs.com
Gels and Creams : The choice of vehicle, such as a hydrogel or an emulgel, is critical. The formulation's pH, viscosity, and excipients can significantly influence the peptide's absorption and efficacy. drug-dev.comnih.gov For instance, an acidic formulation might better deliver a peptide to the more acidic epidermal layer. drug-dev.com
Film-Forming Systems (FFS) : Upon application, a volatile solvent evaporates, leaving a thin, drug-infused film on the skin. This provides prolonged delivery of the active ingredient directly to the target area. frontiersin.org
The optimal formulation would be determined by the peptide's physicochemical properties and the specific clinical application. drug-dev.com
Table 1: Potential Formulation Strategies for Topical Delivery of this compound This table is interactive. You can sort and filter the data.
| Formulation Type | Key Advantage(s) | Mechanism of Enhanced Delivery | Relevant Research Context |
|---|---|---|---|
| Nanoemulsions | Increased surface area, improved solubility | Reduces particle size to the nanometer scale, enhancing skin penetration and bioavailability. dowdevelopmentlabs.com | General advanced technique for topical drug delivery. dowdevelopmentlabs.com |
| Liposomes | Protects peptide from degradation, controlled release | Encapsulates the active ingredient in lipid vesicles for targeted delivery. dowdevelopmentlabs.com | Established carrier system for various therapeutic agents. dowdevelopmentlabs.com |
| Hydrogels/Emulgels | User-friendly, good spreadability | The vehicle's properties (pH, viscosity) are optimized to facilitate skin absorption. drug-dev.comnih.gov | Common formulation for anti-inflammatory and antimicrobial compounds. nih.gov |
| Film-Forming Systems | Prolonged, localized drug delivery | A residual film forms on the skin after solvent evaporation, ensuring sustained release. frontiersin.org | Used for antifungal treatments requiring single-dose application. frontiersin.org |
A highly promising strategy in combating resistant infections is the combination of HDPs with conventional antibiotics. frontiersin.org Such combinations can result in synergistic effects, where the total antimicrobial effect is greater than the sum of the individual effects. researchgate.net
The potential for synergy between this compound and traditional antibiotics can be conceptualized through several mechanisms:
Increased Membrane Permeability : While this compound's primary target may be intracellular, many HDPs can permeabilize the bacterial membrane. frontiersin.org This disruption could facilitate the entry of conventional antibiotics that target intracellular processes, thereby increasing their efficacy at lower concentrations. frontiersin.org
Inhibition of Resistance Mechanisms : Some HDPs can interfere with bacterial resistance mechanisms, such as efflux pumps. frontiersin.org By inhibiting these pumps, an HDP could restore the effectiveness of an antibiotic to which a bacterium had developed resistance.
Multi-Target Assault : Combining this compound (targeting DNA/protein synthesis) with an antibiotic that targets cell wall synthesis (e.g., a beta-lactam) would attack the pathogen on multiple fronts, reducing the likelihood of survival and resistance development. researchgate.netfrontiersin.org
While direct in-vitro studies on this compound's synergistic potential are not extensively documented, the known behavior of other defensins and HDPs provides a strong rationale for investigating such combinations. publish.csiro.aufrontiersin.org
Comparative Genomics and Proteomics of Avian Defensins Including this compound
This compound belongs to the avian β-defensin (AvBD) family, a group of peptides found across various bird species. cambridge.orgnih.gov Comparative genomic and proteomic studies are essential for understanding the evolution, diversity, and functional specialization of these important immune molecules. mdpi.com
Birds lack the α- and θ-defensins found in some mammals but possess a cluster of β-defensin genes. nih.govnih.gov In the chicken, for example, 14 AvBD genes are clustered on chromosome 3. nih.govmdpi.com These genes show conservation in the regions encoding the signal peptide and the six-cysteine motif, but exhibit high diversity in the mature peptide sequence, which likely accounts for their varied antimicrobial specificities and functions. mdpi.com
This compound, originally isolated from ostrich heterophils, was one of the first non-galliform AvBDs to be characterized. cambridge.org Its amino acid sequence shows homology to turkey heterophil peptides (THPs) and chicken AvBDs (formerly gallinacins), confirming its place within this conserved gene family. researchgate.netnih.gov However, differences in sequence and activity, such as this compound's inactivity against Candida albicans compared to the antifungal activity of other defensins, highlight the functional diversification that has occurred during avian evolution. researchgate.netnih.gov
Studying ostricacins alongside defensins from chickens (gallinacins), turkeys (THPs), and penguins (spheniscins) allows researchers to trace the evolutionary pressures that have shaped the avian innate immune system. cambridge.orgnih.gov This comparative approach helps identify key structural motifs responsible for specific activities and informs the rational design of synthetic peptides with enhanced therapeutic properties. nih.gov
Table 2: Comparative Overview of Selected Avian β-Defensins This table is interactive. You can sort and filter the data.
| Peptide Name (Original) | Modern Nomenclature | Source Species | Key Characteristic(s) |
|---|---|---|---|
| This compound | AvBD1 (Ostrich) | Ostrich (Struthio camelus) | Active against E. coli and S. aureus; inactive against C. albicans. cambridge.orgresearchgate.net |
| Gallinacin-1 | AvBD1 (Chicken) | Chicken (Gallus gallus) | Isolated from heterophil granulocytes; part of a 14-gene cluster. nih.govmdpi.com |
| Gallinacin-2 | AvBD2 (Chicken) | Chicken (Gallus gallus) | Isolated from heterophils; expression can be modulated by Salmonella. nih.gov |
| THP-1 | AvBD (Turkey) | Turkey (Meleagris gallopavo) | Isolated from turkey heterophils; homologous to chicken defensins. cambridge.org |
| Spheniscin-2 | AvBD103b (Penguin) | King Penguin (Aptenodytes patagonicus) | 3D structure has been studied, providing insights into AvBD structure-activity relationships. nih.gov |
Advanced Methodologies in Ostricacin 1 Research
Advanced Spectroscopic Techniques for Structure-Function Analysis
Spectroscopic methods are fundamental in elucidating the three-dimensional structure of Ostricacin-1 and understanding how its conformation relates to its biological activity. researchgate.netsolubilityofthings.comespublisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy has been a cornerstone in determining the high-resolution structure of this compound. cnjournals.comwikipedia.orglibretexts.org Analysis by NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within the peptide. solubilityofthings.comresearchgate.netlibretexts.org Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) are particularly valuable, offering insights into the peptide's carbon skeleton and the chemical environment of its constituent protons. wikipedia.orgbhu.ac.in Two-dimensional (2D) NMR techniques further allow for the correlation of signals from different nuclei, enabling the reconstruction of complex molecular structures. numberanalytics.com
Circular Dichroism (CD) Spectroscopy is employed to analyze the secondary structure of this compound. cnjournals.comcnjournals.com This technique measures the differential absorption of left- and right-handed circularly polarized light, which is sensitive to the chiral nature of protein secondary structures like alpha-helices and beta-sheets. uconn.eduunivr.it CD spectra have been instrumental in confirming the folded state of this compound and comparing its secondary structure under various conditions. cnjournals.comuconn.edu
| Spectroscopic Technique | Information Obtained | Relevance to this compound |
| NMR Spectroscopy | High-resolution 3D structure, atomic connectivity, and spatial arrangements. solubilityofthings.comcnjournals.comwikipedia.org | Elucidates the precise folding of the peptide, which is critical for its antimicrobial function. cnjournals.com |
| Circular Dichroism (CD) | Secondary structure content (e.g., α-helix, β-sheet). uconn.eduunivr.it | Reveals the conformational state of this compound and how it might change upon interaction with microbial membranes. cnjournals.comcnjournals.com |
| Infrared (IR) Spectroscopy | Information on molecular vibrations and functional groups. solubilityofthings.com | Can be used to study the peptide's structure and its interaction with lipids. |
| Fluorescence Spectroscopy | Insights into the local environment of aromatic amino acids. researchgate.net | Can probe the peptide's interaction with membranes and other molecules. |
High-Throughput Screening Platforms for this compound Derivatives
To explore the vast chemical space and identify this compound derivatives with enhanced antimicrobial properties or novel activities, high-throughput screening (HTS) platforms are utilized. nih.govresearchgate.net These platforms enable the rapid assessment of large libraries of molecules. researchgate.net
HTS assays are developed to measure specific activities, such as the inhibition of microbial growth or interaction with specific cellular targets. nih.govresearchgate.net These assays are often automated and miniaturized to allow for the screening of thousands of compounds in a short period. The data generated from HTS can identify "hits"—molecules that exhibit the desired activity—which can then be further investigated and optimized. nih.gov For antimicrobial peptides like this compound, this could involve screening for derivatives with increased potency against resistant bacterial strains.
| Screening Platform Component | Function | Application to this compound |
| Compound Library | A large collection of diverse chemical compounds. | Contains synthetically modified this compound derivatives (analogs). |
| Automated Liquid Handling | Robotic systems for precise and rapid dispensing of reagents and compounds. | Enables the rapid setup of thousands of individual antimicrobial assays. |
| Detection System | Instruments to measure assay readouts (e.g., fluorescence, absorbance). researchgate.net | Quantifies the antimicrobial activity of each this compound derivative. |
| Data Analysis Software | Software to process and analyze the large datasets generated. | Identifies potent derivatives and structure-activity relationships. |
Proteomics and Metabolomics Approaches to Elucidate this compound Effects
Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the molecular changes within a cell or organism in response to a stimulus, such as treatment with this compound.
Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions. nih.govnih.gov When microbial cells are treated with this compound, proteomic analyses can identify changes in the expression of various proteins. frontiersin.org This can reveal the cellular pathways that are affected by the peptide, providing clues about its mechanism of action. nih.gov For instance, an upregulation of stress-response proteins or a downregulation of proteins involved in cell wall synthesis could be observed. frontiersin.org
Metabolomics is the comprehensive analysis of small molecules (metabolites) within a biological system. encyclopedia.pub By comparing the metabolic profiles of treated and untreated microbial cells, researchers can identify metabolites whose levels are significantly altered by this compound. nih.govresearchgate.net These changes can reflect disruptions in metabolic pathways, such as energy production or nutrient uptake, further clarifying the peptide's antimicrobial effects. nih.govnih.gov
Bioinformatic and Computational Biology Tools for Peptide Analysis and Design
Bioinformatics and computational biology are indispensable for analyzing the sequence of this compound, predicting its structure and function, and designing novel analogs with improved properties. anahuac.mxmassey.ac.nz
A wide array of bioinformatic tools are available for sequence analysis. cncb.ac.cngeekflare.combiglab.or.kr Sequence alignment tools like BLAST and Clustal Omega are used to compare the primary sequence of this compound with other known peptides, which can provide insights into its evolutionary relationships and potential function. cncb.ac.cngeekflare.com
Computational design methodologies, often employing sophisticated algorithms and deep learning pipelines, enable the de novo design of peptide analogs. giuseppegallo.designbiorxiv.orgnih.gov These approaches can be used to create this compound derivatives with enhanced stability, target specificity, or antimicrobial potency. biorxiv.orgresearchgate.net By modeling the interaction of designed peptides with their targets, researchers can computationally screen for promising candidates before they are synthesized and tested in the laboratory. nih.gov
Microscopic Techniques (e.g., Electron Microscopy) for Cellular Interaction Visualization
Microscopic techniques provide direct visual evidence of how this compound interacts with and affects microbial cells at a subcellular level.
Electron Microscopy (EM) , with its high resolution, is particularly valuable for visualizing the ultrastructural changes in cells exposed to this compound. case.edufredhutch.orgdovepress.com Transmission Electron Microscopy (TEM) can reveal details of the internal cellular structure, allowing researchers to observe damage to the cell membrane, cytoplasm, or organelles. case.edudovepress.com Scanning Electron Microscopy (SEM) provides detailed images of the cell surface, which can show peptide-induced alterations to the cell morphology. researchgate.net
Atomic Force Microscopy (AFM) is another powerful technique used to study the interaction of this compound with lipid bilayers, which serve as models for cell membranes. mdpi.comcnjournals.comucl.ac.uk AFM can image the surface of these bilayers at the nanoscale and measure their mechanical properties. mdpi.comparksystems.com This allows researchers to visualize how the peptide disrupts the membrane, for example, by forming pores or causing thinning of the bilayer. ucl.ac.uknih.gov
| Microscopic Technique | Information Provided | Application to this compound Research |
| Transmission Electron Microscopy (TEM) | High-resolution images of the internal structure of cells. case.edudovepress.com | Visualizing intracellular damage caused by this compound. dovepress.com |
| Scanning Electron Microscopy (SEM) | Detailed images of the surface topography of cells. researchgate.net | Observing changes in cell shape and surface integrity after peptide treatment. |
| Atomic Force Microscopy (AFM) | Nanoscale imaging and mechanical properties of surfaces. mdpi.comparksystems.com | Studying the direct interaction and disruption of model lipid bilayers by this compound. cnjournals.comucl.ac.uk |
Q & A
Q. How to design studies that reconcile discrepancies between computational predictions and empirical results for this compound?
- Methodological Answer: Refine molecular dynamics simulations with experimental binding data (e.g., ITC: Isothermal Titration Calorimetry). Validate in silico models via mutagenesis studies to test predicted interaction sites .
Reproducibility & Reporting Standards
Q. What minimal data must be reported to enable replication of this compound studies?
- Methodological Answer: Include synthetic routes, purity certificates, and characterization data (e.g., NMR spectra) . For biological assays, specify cell line authentication, passage numbers, and statistical power calculations. Adhere to ARRIVE guidelines for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
